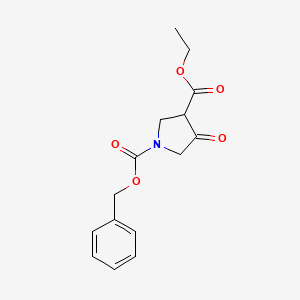

1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-20-14(18)12-8-16(9-13(12)17)15(19)21-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNZCPLVDNHRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567416 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51814-19-8 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound is a derivative of pyrrolidine with key functional groups that make it a valuable intermediate in chemical synthesis. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 51814-19-8 | [1] |

| Molecular Formula | C₁₅H₁₇NO₅ | [2][3] |

| Molecular Weight | 291.3 g/mol | [2][3] |

| Boiling Point | 433.1°C | [3] |

| Purity | Commonly available at 95% | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis

The logical precursor for this synthesis would be a diester with the benzyl group already incorporated. The general workflow for such a synthesis is outlined below.

Caption: Plausible synthetic pathway for this compound.

Spectral Data

Spectral data is crucial for the identification and characterization of chemical compounds. The following ¹H NMR data has been reported for this compound.

| ¹H NMR (400 MHz, DMSO-d₆) δ ppm |

| 4.24 - 4.55 (m, 4 H) |

| 5.16 (s, 2 H) |

| 7.23 - 7.47 (m, 3 H) |

| 7.54 - 7.65 (m, 2 H) |

| 7.65 - 7.76 (m, 1 H) |

| Reference:[1] |

Note: No publicly available IR or other spectral data was identified during the literature search.

Applications in Drug Development

This compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications.[3] A notable application is its use as a starting material in the preparation of compounds targeting the muscarinic M4 receptor, which is under investigation for the treatment of neurological disorders such as schizophrenia.[1]

The general workflow for its use in the synthesis of a downstream therapeutic compound, as described in patent literature, is as follows:

References

Technical Guide: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

CAS Number: 51814-19-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its chemical and physical properties, available experimental data, and potential synthetic routes.

Chemical and Physical Properties

This compound is a pyrrolidine derivative featuring both a benzyl carbamate and an ethyl ester functional group.[1] These functionalities make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] The presence of the benzyl group increases its lipophilicity, which may influence its solubility and biological interactions.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 51814-19-8[2][3] |

| Molecular Formula | C₁₅H₁₇NO₅[1][2] |

| Molecular Weight | 291.3 g/mol [2][3] |

| IUPAC Name | 1-benzyl 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate |

| InChI Key | FRNZCPLVDNHRIH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CN(CC1=O)C(=O)OCc1ccccc1[1] |

| Physical Form | Solid, White powder[1] |

| Purity | Typically available at 95% or 98% purity. |

Experimental Data

Spectroscopic Data

Limited experimental data is publicly available for this specific compound. However, ¹H NMR data has been reported in the patent literature.

Table 2: ¹H NMR Data

| Parameter | Value |

| Spectrometer | 400 MHz[2] |

| Solvent | DMSO-d₆[2] |

| Chemical Shifts (δ) in ppm | 4.24 - 4.55 (m, 4 H) |

| 5.16 (s, 2 H) | |

| 7.23 - 7.47 (m, 3 H) | |

| 7.54 - 7.65 (m, 2 H) | |

| 7.65 - 7.76 (m, 1 H)[2] |

Synthesis and Experimental Protocols

A related compound, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, can be prepared via a three-step process utilizing benzylamine and ethyl acrylate.[4] This suggests that a multi-step synthesis is likely required for the target compound.

Below is a generalized, hypothetical workflow for the synthesis of 4-oxopyrrolidine derivatives, which could be adapted for the target molecule.

Caption: Generalized synthetic workflow for 4-oxopyrrolidine derivatives.

Potential Applications and Signaling Pathways

There is no direct evidence from the available literature detailing the involvement of this compound in specific signaling pathways. However, its mention in a patent for "Therapeutic compounds" suggests its potential utility as an intermediate in the synthesis of pharmacologically active molecules.[2] The patent discusses the development of selective positive allosteric modulators of the muscarinic M4 receptor for the potential treatment of the negative symptoms of schizophrenia.[2] This context suggests that derivatives of this compound may be investigated for their activity at muscarinic receptors.

The general class of pyrrolidone-containing compounds is of significant interest in the pharmaceutical industry, with applications in developing drugs for the central nervous system, such as anticonvulsants and antidepressants.

Safety and Handling

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage: Store in a freezer under -20°C, sealed in a dry environment. Standard personal protective equipment should be used when handling this compound.

References

An In-depth Technical Guide to 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. While this compound is commercially available and possesses a structure of interest to medicinal chemists, detailed experimental protocols and biological activity data are not extensively documented in publicly accessible literature. This guide consolidates the available information and outlines a theoretical synthetic pathway, providing a foundational resource for researchers investigating this and related molecular scaffolds.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring, a common motif in pharmacologically active molecules. The structure is characterized by a benzyl group attached to the nitrogen atom, an ethyl ester at the 3-position, and a ketone at the 4-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 51814-19-8 | [1][2] |

| Molecular Formula | C₁₅H₁₇NO₅ | [3] |

| Molecular Weight | 291.3 g/mol | [3] |

| Boiling Point | 433.1°C | [4] |

Synthesis

Theoretical Experimental Protocol: Dieckmann Condensation

The proposed synthesis would start with a suitable acyclic diester, which upon treatment with a strong base, would undergo intramolecular cyclization.

Starting Material: Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate

Reaction:

-

Preparation of the Starting Diester: N-benzylglycine ethyl ester can be reacted with ethyl chloroacetate in the presence of a non-nucleophilic base to yield the precursor diester.

-

Dieckmann Condensation:

-

The diester is dissolved in an anhydrous, aprotic solvent such as toluene or THF.

-

A strong base, typically sodium ethoxide or sodium hydride, is added to the solution. The base deprotonates the α-carbon, forming an enolate.

-

The enolate then attacks the carbonyl group of the other ester intramolecularly, forming a cyclic tetrahedral intermediate.

-

Elimination of an ethoxide ion results in the formation of the β-keto ester, this compound.

-

An acidic workup is performed to neutralize the reaction mixture.

-

-

Purification: The crude product can be purified using column chromatography.

Note: This proposed protocol is theoretical and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the pyrrolidine scaffold is present in numerous biologically active compounds. For instance, various substituted pyrrolidines have been investigated for their potential as inhibitors of serotonin and noradrenaline reuptake, suggesting that this class of compounds could have applications in neuroscience.[1][8] Additionally, other 5-oxopyrrolidine derivatives have been synthesized and evaluated for anticancer and antimicrobial activities.[9] The biological potential of this specific dicarboxylate derivative remains an open area for investigation.

There is no information available regarding the involvement of this compound in any specific signaling pathways.

Logical Relationships and Experimental Workflows

The synthesis of this compound can be logically represented as a multi-step process, culminating in a key cyclization reaction.

Caption: Proposed synthetic workflow for the target compound.

Conclusion

This compound is a compound with a structure that suggests potential for further chemical exploration and biological screening. While there is a significant lack of detailed experimental data in the public domain, this guide provides a starting point for researchers by consolidating the known information and proposing a logical synthetic strategy. Further research is warranted to elucidate its synthesis, characterize its properties, and investigate its potential pharmacological activities.

References

- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound , 95% , 51814-19-8 - CookeChem [cookechem.com]

- 4. This compound [myskinrecipes.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a validated synthetic pathway for 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The synthesis is centered around a Dieckmann cyclization of a protected amino diester, providing a robust route to this versatile pyrrolidone intermediate. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound (more accurately named 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, CAS 51814-19-8) is accomplished through a multi-step sequence. The core of this strategy involves the construction of a diester precursor, N-(Benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester, followed by an intramolecular Dieckmann condensation to form the 4-oxopyrrolidine ring system.

The overall transformation can be visualized as follows:

Figure 1: Overall synthetic strategy for this compound, highlighting the key stages of precursor synthesis and cyclization.

Experimental Protocols

The following protocols are detailed accounts of the experimental procedures for each step in the synthesis.

Synthesis of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate (Intermediate)

This intermediate is synthesized via a three-step process starting from benzylamine and ethyl acrylate.

Step 2.1.1: Synthesis of 3-benzylaminoethyl acetate

-

To a reactor equipped with a mechanical stirrer, add benzylamine (50.0 g, 0.467 mol).

-

While maintaining the temperature at or below 30 °C, slowly add ethyl acrylate (82 mL, 0.766 mol).

-

After the addition is complete, maintain the reaction mixture at 35 °C and stir for 15 hours.

-

Monitor the reaction completion by gas chromatography.

-

Once the reaction is complete, stop stirring and distill the mixture under reduced pressure.

-

Collect and discard the excess benzylamine at 70-75 °C / 6 mmHg.

-

Collect the colorless liquid product, 3-benzylaminoethyl acetate, at 140-142 °C / 6 mmHg.

Step 2.1.2: Synthesis of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate

-

In a reactor, combine 3-benzylaminoethyl acetate (51.2 g, 0.448 mol), potassium iodide (1.3 g, 7.6 mmol), and potassium carbonate (71.2 g, 0.515 mol).

-

To this mixture, add ethyl chloroacetate (77 mL, 0.730 mol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the progress of the reaction by LC-MS.

-

Upon completion, filter the mixture and collect the filtrate.

-

Distill the filtrate under reduced pressure to remove excess ethyl chloroacetate at 47-50 °C / 6 mmHg.

-

The remaining liquid is the crude product of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate.

Step 2.1.3: Synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate via Dieckmann Cyclization

Detailed protocol for this specific cyclization to yield the intermediate was not found in the provided search results. However, a general procedure for Dieckmann condensation is as follows and would be adapted for this specific substrate.

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add the crude 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate dropwise at a controlled temperature (typically 0-10 °C).

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization to completion.

-

The reaction is then quenched by the addition of an acid (e.g., acetic acid or dilute hydrochloric acid) to neutralize the base.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Synthesis of 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (Target Compound)

A plausible synthetic route to the target compound involves the N-protection of a suitable precursor followed by cyclization.

Step 2.2.1: Synthesis of N-(Benzyloxycarbonyl)glycine ethyl ester

-

Dissolve glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent).

-

Add a base (e.g., sodium carbonate, triethylamine) to neutralize the hydrochloride and free the amine.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.

-

Allow the reaction to stir for several hours, monitoring for completion by TLC.

-

After completion, perform a standard aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer and concentrate under reduced pressure to obtain N-(benzyloxycarbonyl)glycine ethyl ester.

Step 2.2.2: Synthesis of N-(Benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester

-

Dissolve N-(benzyloxycarbonyl)glycine ethyl ester in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) and a catalytic amount of potassium iodide.

-

Add ethyl bromoacetate or ethyl chloroacetate dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the diester precursor.

Step 2.2.3: Dieckmann Cyclization to Yield the Target Compound

-

In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide, in a dry solvent like ethanol or THF.

-

Cool the base solution in an ice bath.

-

Slowly add a solution of the diester precursor, N-(benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)glycine ethyl ester, in the same dry solvent.

-

Allow the reaction mixture to stir at low temperature and then warm to room temperature to ensure complete cyclization.

-

Quench the reaction by carefully adding a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(Benzyloxycarbonyl)-3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate, ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate.

| Step | Starting Materials | Reagents and Conditions | Product | Yield |

| 2.1.1 | Benzylamine, Ethyl acrylate | 35 °C, 15 hours | 3-benzylaminoethyl acetate | 96.4% |

| 2.1.2 | 3-benzylaminoethyl acetate, Ethyl chloroacetate | KI, K₂CO₃, Room Temperature, 48 hours | 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate | 94.3% (crude) |

| 2.1.3 | 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate | Base (e.g., NaOEt), Ethanol | Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | N/A |

Note: The yield for the final cyclization step to the intermediate and the entire pathway to the target compound is not available in the searched literature.

Visualization of the Core Synthesis Logic

The following diagram illustrates the key chemical transformation in this synthesis – the Dieckmann cyclization.

Figure 2: The Dieckmann cyclization of the diester precursor to form the 4-oxopyrrolidine ring of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic protocol for 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS Number: 51814-19-8). This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.

Spectroscopic Data

A comprehensive analysis of this compound requires a combination of spectroscopic techniques to elucidate its molecular structure. The following tables summarize the available and predicted spectral data.

¹H NMR Data

A patent publication provides the following proton nuclear magnetic resonance (¹H NMR) data for the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.65 - 7.76 | m | 1H | Aromatic C-H |

| 7.54 - 7.65 | m | 2H | Aromatic C-H |

| 7.23 - 7.47 | m | 3H | Aromatic C-H |

| 5.16 | s | 2H | -CH₂-Ph |

| 4.24 - 4.55 | m | 4H | Pyrrolidine ring protons and -OCH₂CH₃ |

Note: The integration and multiplicity assignments from the patent data are presented as reported. Further detailed 2D NMR studies would be beneficial for unambiguous assignment.

¹³C NMR, IR, and Mass Spectrometry Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹³C NMR | δ ~195-205 ppm (ketone C=O), δ ~165-175 ppm (ester C=O), δ ~135-140 ppm (quaternary aromatic C), δ ~127-129 ppm (aromatic C-H), δ ~60-70 ppm (pyrrolidine and ester carbons), δ ~14 ppm (ester -CH₃) |

| IR (cm⁻¹) | ~1740-1760 (ester C=O stretch), ~1710-1730 (ketone C=O stretch), ~1600, 1495, 1455 (aromatic C=C stretch), ~1200-1300 (C-O stretch) |

| Mass Spec. | Expected [M+H]⁺ at m/z = 292.1128 for C₁₅H₁₈NO₅⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via an intramolecular Dieckmann condensation of a corresponding diester precursor. The following is a detailed, plausible experimental protocol based on established chemical principles for this type of transformation.

Synthesis of this compound via Dieckmann Condensation

The overall synthetic strategy involves two main steps: the synthesis of the diester precursor, diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate, followed by its intramolecular cyclization.

Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate

-

To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable aprotic solvent such as anhydrous acetonitrile or DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of potassium iodide.

-

To this stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude diester.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure diester.

Step 2: Intramolecular Dieckmann Condensation

-

Prepare a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), in an anhydrous solvent like toluene or THF under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add the diester from Step 1, dissolved in the same anhydrous solvent, dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding a dilute aqueous acid solution (e.g., 1 M HCl) until the mixture is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Caption: Synthetic and characterization workflow.

Signaling Pathway of a Hypothetical Drug Target

For drug development professionals, understanding the potential mechanism of action is crucial. The pyrrolidine scaffold is a common feature in molecules targeting G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that a drug derived from this core might modulate.

Caption: Hypothetical GPCR signaling pathway.

The 4-Oxo Group in Pyrrolidine-1,3-dicarboxylates: A Hub for Stereoselective Functionalization and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][] The introduction of a 4-oxo group into the pyrrolidine-1,3-dicarboxylate framework provides a versatile chemical handle for a variety of synthetic transformations. This guide delves into the reactivity of this key functional group, offering insights into stereoselective reactions, detailed experimental protocols, and its application in drug discovery, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition.

Reactivity of the 4-Oxo Group

The ketone at the C4 position of the pyrrolidine-1,3-dicarboxylate ring is amenable to a range of nucleophilic additions and related reactions. The presence of two carboxylate groups on the nitrogen and at the C3 position influences the reactivity and stereochemical outcome of these transformations.

Diastereoselective Reduction

The reduction of the 4-oxo group to a hydroxyl group is a common transformation that introduces a new stereocenter. The choice of reducing agent and reaction conditions can afford high diastereoselectivity, leading to either cis- or trans-4-hydroxypyrrolidine derivatives. These chiral alcohols are valuable intermediates in the synthesis of biologically active molecules.[4][5]

| Reducing Agent | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| NaBHCN | 4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline | 64:36 | 54.1 | [5] |

| Pd/C, H | 4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline | 42:19:39 | 4-10 | [5] |

| Pd(OH)/C, H | 4-carboethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline | 51:3:46 | - | [5] |

Olefination Reactions

The 4-oxo group can be converted to an exocyclic double bond through olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are pivotal for introducing carbon-based substituents at the C4 position.

The Wittig reaction utilizes a phosphonium ylide to convert the ketone to an alkene.[6][7] The reactivity of the ylide determines the stereoselectivity of the resulting alkene.

The Horner-Wadsworth-Emmons (HWE) reaction , employing a phosphonate carbanion, is often preferred due to the higher nucleophilicity of the reagent and the ease of removal of the phosphate byproduct.[8] The HWE reaction typically favors the formation of (E)-alkenes.[9][10]

| Reaction | Substrate | Reagent | Product | Yield (%) | Reference |

| Wittig | Benzyltriphenylphosphonium chloride, Cinnamaldehyde | NaOH | 1,4-diphenyl-1,3-butadiene | 35.36 | [11] |

| HWE | Chiral 2-substituted-4-oxopiperidines | Phosphonate ylide | Epimerized alkenes | - | [12] |

Mannich-Type Reactions

The 4-oxo-pyrrolidine scaffold can participate in Mannich and related reactions, which are powerful C-C bond-forming methods for the synthesis of β-amino carbonyl compounds.[6][13] These reactions involve the aminoalkylation of an acidic proton donor in the presence of an aldehyde and an amine. In the context of the 4-oxopyrrolidine, the ketone can act as the carbonyl component.

| Reaction Type | Substrate Components | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Mannich | Succinimide, 4-chlorobenzaldehyde, Urea | 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea | - |[6] | | Redox-Mannich | Pyrrolidine, 2,6-dichlorobenzaldehyde, Aromatic methylketones | Ring-substituted β-amino ketones | Moderate |[14] |

Synthesis of Spirocyclic Compounds

The 4-oxo group serves as a key electrophilic center for the construction of spirocyclic systems, which are of significant interest in drug discovery due to their rigid three-dimensional structures.[2][15] A common strategy involves the reaction of the 4-oxopyrrolidine with a bifunctional nucleophile, leading to the formation of a new ring spiro-fused at the C4 position. For instance, reaction with isatin and an amino acid in a [3+2] cycloaddition reaction can generate spirooxindole-pyrrolidine derivatives.[1][16]

| Reaction | Substrate Components | Product Type | Yield (%) | Reference | |---|---|---|---|---|---| | [3+2] Cycloaddition | Dipolarophiles, Isatin, Sarcosine | 3′-benzoyl-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one derivatives | 69-88 |[1] | | [3+2] Cycloaddition | Isatin, L-proline, 3,5-bis[phenylmethylidene]-4-oxopiperidine-N-carboxylate | Dispiro-pyrrolizidine-oxindoles | High |[2] |

Application in Drug Discovery: DPP-4 Inhibitors

Derivatives of 4-oxopyrrolidine-1,3-dicarboxylates have shown significant promise as inhibitors of dipeptidyl peptidase-4 (DPP-4).[12] DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating blood glucose levels.[][17][18] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[19][20] This mechanism makes DPP-4 inhibitors an important class of oral anti-diabetic drugs for the treatment of type 2 diabetes.[21]

The pyrrolidine scaffold of these inhibitors often mimics the proline residue of the natural substrates of DPP-4.[12] Modifications at the 4-position of the pyrrolidine ring can significantly impact the potency and selectivity of these inhibitors.

Signaling Pathway of DPP-4 Inhibition

Experimental Protocols

General Procedure for Diastereoselective Reduction of a 4-Oxopyrrolidine Derivative

This protocol is adapted from the reduction of a β-enamino ester derivative.[5]

-

To a solution of the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol) in a suitable solvent (e.g., methanol or acetonitrile, 10 mL) at 0 °C, add sodium cyanoborohydride (NaBHCN, 1.5 mmol) portionwise.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to maintain a slightly acidic pH.

-

Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxypyrrolidine-1,3-dicarboxylate.

-

Determine the diastereomeric ratio by H NMR or chiral HPLC analysis.

General Procedure for Horner-Wadsworth-Emmons Olefination

This protocol is a general procedure for the HWE reaction.[8][10]

-

To a suspension of sodium hydride (NaH, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere, add a solution of the appropriate phosphonate ester (1.1 mmol) in THF dropwise.

-

Stir the mixture at room temperature for 30 minutes to generate the phosphonate carbanion.

-

Cool the reaction mixture to 0 °C and add a solution of the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 4-alkylidenepyrrolidine-1,3-dicarboxylate.

General Procedure for the Synthesis of Spirooxindole-pyrrolidines

This protocol is based on the [3+2] cycloaddition reaction.[1]

-

In a round-bottom flask, dissolve the 4-oxopyrrolidine-1,3-dicarboxylate (1.0 mmol), isatin (1.0 mmol), and sarcosine or L-proline (1.0 mmol) in a suitable solvent such as methanol (10 mL).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure spirooxindole-pyrrolidine derivative.

Experimental and Screening Workflow

The discovery of novel bioactive compounds based on the 4-oxopyrrolidine-1,3-dicarboxylate scaffold often involves the synthesis of a compound library followed by high-throughput screening (HTS).

References

- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a molecule of significant interest in medicinal chemistry and drug development. The presence of a chiral center at the C3 position of the pyrrolidine ring dictates the existence of enantiomers, which may exhibit distinct pharmacological and toxicological profiles. This document outlines the key stereochemical aspects, including potential synthetic strategies for enantioselective synthesis and detailed methodologies for the separation and characterization of its stereoisomers.

Introduction to the Stereochemistry

The core structure of this compound features a stereogenic center at the C3 carbon, which is substituted with an ethoxycarbonyl group. Consequently, the molecule exists as a pair of enantiomers: the (R)- and (S)-isomers. The precise control and characterization of this stereocenter are paramount in the development of pharmaceuticals, as different enantiomers can interact differently with chiral biological targets such as enzymes and receptors.

Asymmetric Synthesis Strategies

The enantioselective synthesis of 3-substituted 4-oxopyrrolidine derivatives is a key challenge. Based on established methodologies for similar structures, several asymmetric strategies can be proposed to obtain enantiomerically enriched this compound.

One promising approach is the use of organocatalysis, particularly asymmetric Michael additions. This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral organic molecule to induce stereoselectivity.

Experimental Protocol: Representative Asymmetric Michael Addition

A plausible synthetic route could involve the asymmetric Michael addition of a nucleophile to an N-benzyl-substituted maleimide derivative, followed by further transformations.

Step 1: Synthesis of N-benzylmaleimide. Benzylamine is reacted with maleic anhydride in a suitable solvent like acetic acid to yield N-benzylmaleimide.

Step 2: Asymmetric Michael Addition. The N-benzylmaleimide is then subjected to a Michael addition with a suitable nucleophile, such as the ethyl ester of a glycine equivalent, in the presence of a chiral organocatalyst (e.g., a cinchona alkaloid-derived catalyst). The reaction is typically carried out at low temperatures to enhance enantioselectivity.

Step 3: Cyclization and Functional Group Manipulation. The resulting Michael adduct undergoes intramolecular cyclization to form the pyrrolidine ring. Subsequent functional group manipulations, if necessary, would lead to the target molecule.

The following diagram illustrates a conceptual workflow for the asymmetric synthesis.

Stereochemical Analysis

The successful synthesis of enantiomerically enriched this compound necessitates robust analytical methods to determine the enantiomeric purity and absolute configuration.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

Experimental Protocol: Representative Chiral HPLC Method

-

Column: A chiral column, such as one based on a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve the best resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm, due to the benzyl group).

-

Injection Volume: 10 µL.

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

The following diagram illustrates the workflow for chiral HPLC analysis.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR will not distinguish between enantiomers, NMR is invaluable for confirming the relative stereochemistry in diastereomers and for determining enantiomeric purity using chiral derivatizing agents or chiral solvating agents. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative configuration of substituents on the pyrrolidine ring in more complex derivatives.

3.3. X-ray Crystallography

For a definitive determination of the absolute configuration, single-crystal X-ray crystallography is the most powerful technique.[1] This method provides the three-dimensional structure of the molecule in the solid state, unambiguously assigning the (R) or (S) configuration. This requires obtaining a suitable single crystal of an enantiomerically pure sample.

Data Presentation

The following tables present a template for the type of quantitative data that would be collected during the stereochemical investigation of this compound.

Table 1: Representative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| (R)-isomer | 12.5 | 98.5 | 97.0 |

| (S)-isomer | 15.2 | 1.5 |

Table 2: Representative Spectroscopic and Physical Data

| Property | (R)-enantiomer | (S)-enantiomer |

| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts and coupling constants | Identical to (R)-enantiomer |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts | Identical to (R)-enantiomer |

| Specific Rotation [α]D20 | e.g., +X° (c 1.0, CHCl₃) | e.g., -X° (c 1.0, CHCl₃) |

| Melting Point | Expected value | Identical to (R)-enantiomer |

Table 3: Representative X-ray Crystallographic Data for the (R)-enantiomer

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | Hypothetical values |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | Hypothetical value |

| Z | 4 |

| Flack Parameter | Value close to 0 |

Conclusion

The stereochemistry of this compound is a critical aspect of its potential application in drug discovery and development. This guide has outlined the fundamental principles and methodologies for the asymmetric synthesis and stereochemical analysis of this molecule. While specific experimental data for this exact compound is not yet prevalent in the literature, the protocols and strategies presented here, based on closely related structures, provide a robust framework for researchers in this field. The application of these methods will be essential for the synthesis of enantiomerically pure material and the elucidation of its three-dimensional structure, which are crucial steps in understanding its biological activity.

References

The N-Benzyl Group: A Linchpin in Modulating Pyrrolidine Ring Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its conformational flexibility and the nucleophilicity of the nitrogen atom make it a versatile scaffold in organic synthesis and medicinal chemistry. The strategic introduction of an N-benzyl group onto the pyrrolidine ring profoundly influences its reactivity, offering a powerful tool to modulate steric and electronic properties, direct stereochemical outcomes, and serve as a crucial protecting group in multi-step syntheses. This technical guide provides a comprehensive overview of the multifaceted role of the N-benzyl group in the reactivity of the pyrrolidine ring, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Electronic and Steric Influence of the N-Benzyl Group

The N-benzyl group imparts a unique combination of electronic and steric effects on the pyrrolidine ring, which are pivotal in dictating its chemical behavior.

Electronic Effects: The benzyl group, through its phenyl ring, can exert both inductive and resonance effects. While the methylene (-CH2-) bridge renders the direct resonance effect on the nitrogen lone pair negligible, the electron-withdrawing nature of the phenyl group can subtly influence the basicity and nucleophilicity of the pyrrolidine nitrogen.[1] This modulation is critical in organocatalysis, where the nitrogen's ability to form enamines or ammonium ions is central to the catalytic cycle. For instance, in proline-catalyzed reactions, N-substitution is extensively explored to fine-tune the catalyst's electronic properties, thereby influencing its activity and stereoselectivity.[3]

Steric Hindrance: The bulky benzyl group provides significant steric hindrance around the nitrogen atom. This steric bulk can direct the approach of incoming reagents, leading to enhanced stereoselectivity in reactions at the α-carbon of the pyrrolidine ring. In asymmetric catalysis, this controlled steric environment creates a well-defined chiral pocket, which is instrumental in achieving high levels of enantioselectivity.[4] For example, in asymmetric aldol reactions, the steric hindrance of the N-substituent plays a crucial role in modulating the stereochemical outcome.[3]

The N-Benzyl Group as a Protecting Group

The benzyl group is a widely employed protecting group for the nitrogen atom in pyrrolidine due to its stability under a broad range of reaction conditions and the availability of reliable methods for its removal.

Protection (N-Benzylation): The introduction of a benzyl group onto the pyrrolidine nitrogen is typically achieved through nucleophilic substitution of a benzyl halide or reductive amination.

Deprotection (Debenzylation): The removal of the N-benzyl group is a critical step in many synthetic sequences. Several methods are available, with catalytic hydrogenation being one of the most common and green approaches.[5] However, this method is not always suitable if the molecule contains other functional groups susceptible to reduction.[6] Alternative methods include the use of strong acids or oxidizing agents. Recent advancements have focused on developing milder and more selective debenzylation protocols. For instance, acid-facilitated debenzylation using acetic acid in conjunction with palladium-catalyzed hydrogenation has been shown to improve yields in cases where standard hydrogenation is sluggish.[5][7] Another method involves the use of potassium tert-butoxide and oxygen in DMSO.[6]

Role in Asymmetric Synthesis and Organocatalysis

N-benzylproline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, most notably aldol and Michael addition reactions.[3] The benzyl group plays a critical role in defining the catalyst's performance.

Mechanism of Asymmetric Induction: The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the ketone and the proline catalyst.[3][8] The N-benzyl group influences the stereochemical outcome by modifying the steric environment of the transition state.[3] The bulky benzyl group helps to create a more rigid and defined chiral pocket, favoring the approach of the aldehyde from one face of the enamine, thus leading to high enantioselectivity.[4]

// Nodes Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="N-Benzylproline\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Stereodetermining\nTransition State", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="H₂O", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Aldol Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; RegeneratedCatalyst [label="Regenerated\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ketone -> Enamine [label="+ Catalyst"]; Catalyst -> Enamine; Enamine -> TransitionState; Aldehyde -> TransitionState; TransitionState -> Iminium [label="C-C bond formation"]; Iminium -> Product [label="+ H₂O"]; Water -> Product; Product -> RegeneratedCatalyst [style=dashed]; RegeneratedCatalyst -> Catalyst [style=dashed, label="Catalytic Cycle"]; } .enddot Caption: Catalytic cycle of an N-benzylproline catalyzed asymmetric aldol reaction.

Quantitative Impact on Reactivity and Selectivity: The substitution on the nitrogen of proline significantly impacts reaction yields and enantiomeric excess (ee). While L-proline itself is a versatile catalyst, N-substituted derivatives are often superior.

| Catalyst | Reaction | Yield (%) | ee (%) | Reference |

| L-Proline | Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | 68 | 76 | [9] |

| N-Benzoyl-L-proline | Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | 85 | 95 | [9] |

| Hayashi-Jørgensen Catalyst | Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | 99 | >99 | [9] |

This table presents representative data and highlights the general trend of improved performance with N-substituted proline derivatives and newer generation organocatalysts.

Reactivity of N-Benzyl-2-lithiopyrrolidine

The N-benzyl group also plays a crucial role in the chemistry of organometallic derivatives of pyrrolidine. N-benzyl-2-lithiopyrrolidine is a valuable synthetic intermediate for the introduction of substituents at the C2 position of the pyrrolidine ring. The benzyl group acts as a protecting group and can also influence the stereochemical outcome of subsequent reactions.

// Nodes Start [label="N-Benzylpyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Lithiation [label="Lithiation\n(e.g., s-BuLi/TMEDA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-Benzyl-2-lithiopyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Electrophile (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Alkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Substituted\nN-Benzylpyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lithiation; Lithiation -> Intermediate; Intermediate -> Alkylation; Electrophile -> Alkylation; Alkylation -> Product; } .enddot Caption: General workflow for the lithiation and alkylation of N-benzylpyrrolidine.

Experimental Protocols

5.1. General Procedure for N-Benzylation of Pyrrolidine

This protocol describes a typical reductive amination procedure for the synthesis of N-benzylpyrrolidine.

Materials:

-

Pyrrolidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of pyrrolidine (1.0 equiv) in dichloromethane (DCM), add benzaldehyde (1.0 equiv).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford N-benzylpyrrolidine.

5.2. General Procedure for Catalytic Debenzylation of N-Benzylpyrrolidine

This protocol outlines a standard procedure for the removal of the N-benzyl group using palladium on carbon as a catalyst.

Materials:

-

N-Benzylpyrrolidine derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite®

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-benzylpyrrolidine derivative (1.0 equiv) in methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Carefully add 10% palladium on carbon (10-20 mol% Pd).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated pyrrolidine derivative.

5.3. General Experimental Workflow for an N-Substituted L-Proline Catalyzed Asymmetric Aldol Reaction [3]

// Nodes Start [label="Mix Aldehyde, Ketone, and\nN-Benzylproline Catalyst in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at specified temperature\n(e.g., room temperature)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor reaction progress\n(TLC, HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quench reaction\n(e.g., with sat. aq. NH₄Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract with organic solvent\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry organic layer\n(e.g., over Na₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify by flash column\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Determine yield and enantiomeric\nexcess (chiral HPLC)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction complete"]; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Analysis; } .enddot Caption: A typical experimental workflow for an N-substituted L-proline catalyzed asymmetric aldol reaction.[3]

Conclusion

The N-benzyl group is a powerful and versatile tool in the chemistry of the pyrrolidine ring. Its judicious application allows for the fine-tuning of electronic and steric properties, enabling precise control over reactivity and stereoselectivity. As a reliable protecting group, it facilitates complex multi-step syntheses of biologically active molecules and advanced materials. The continued development of novel N-benzylpyrrolidine-based catalysts and synthetic methodologies underscores the enduring importance of this structural motif in modern organic chemistry and drug discovery. For researchers and professionals in these fields, a thorough understanding of the role of the N-benzyl group is essential for the rational design of new synthetic strategies and the development of innovative chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

The Dieckmann Condensation: A Technical Guide to the Synthesis of 4-Oxopyrrolidines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the Dieckmann condensation in the synthesis of 4-oxopyrrolidines, a heterocyclic scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and the relevance of 4-oxopyrrolidine derivatives in drug development, particularly as kinase inhibitors.

Introduction: The Dieckmann Condensation as a Powerful Tool for Heterocyclic Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is effected by a strong base to yield a β-keto ester.[1] This reaction is a cornerstone of organic synthesis for the formation of five- and six-membered rings.[1] The synthesis of heterocyclic systems, such as the 4-oxopyrrolidine core, is a valuable application of this reaction, providing a versatile scaffold for the development of novel therapeutic agents. The 4-oxopyrrolidine moiety is a key structural feature in a variety of biologically active compounds, demonstrating potential as anticancer and antimicrobial agents.[2]

Reaction Mechanism and Key Parameters

The Dieckmann condensation proceeds through the formation of an enolate ion at the α-position of one of the ester groups. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion leads to the formation of the cyclic β-keto ester.

Several factors influence the success and efficiency of the Dieckmann condensation for 4-oxopyrrolidine synthesis:

-

Choice of Base: Strong, non-nucleophilic bases are essential to promote enolate formation without competing side reactions. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly employed.

-

Solvent: Anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), and benzene are typically used to ensure the reactivity of the base and prevent hydrolysis of the reactants and intermediates.

-

Reaction Temperature: The reaction is often carried out at elevated temperatures to facilitate the cyclization.

-

Substrate: The starting material is a diester, typically derived from the double Michael addition of an amine to an α,β-unsaturated ester. For the synthesis of N-substituted 4-oxopyrrolidines, an N-substituted iminodiacetic acid diester is the key precursor.

Experimental Protocols

This section provides a detailed experimental protocol for a representative Dieckmann condensation in the synthesis of a 4-oxopyrrolidine derivative.

Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate (Precursor)

The diester precursor is synthesized via a double Michael addition of benzylamine to ethyl acrylate.

Procedure:

A mixture of benzylamine (10.7 g, 0.1 mol) and ethyl acrylate (22.0 g, 0.22 mol) is heated at reflux for 24 hours. The excess ethyl acrylate is removed by distillation under reduced pressure. The resulting crude product, diethyl N-benzyl-3,3'-iminodipropionate, is then purified by vacuum distillation.

Dieckmann Condensation: Synthesis of Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate

Materials:

-

Diethyl N-benzyl-3,3'-iminodipropionate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of diethyl N-benzyl-3,3'-iminodipropionate (29.3 g, 0.1 mol) in anhydrous toluene (150 mL) is added dropwise to a stirred suspension of sodium hydride (4.4 g, 0.11 mol of 60% dispersion) in anhydrous toluene (100 mL) under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux for 2 hours, during which time the evolution of hydrogen gas should cease.

-

The mixture is then cooled to room temperature, and glacial acetic acid (6.6 g, 0.11 mol) is added cautiously to quench the excess sodium hydride.

-

The reaction mixture is washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data

| Compound | Starting Material | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | Diethyl N-benzyl-3,3'-iminodipropionate | Sodium Hydride | Toluene | 2 | Reflux | ~75-85 | |

| Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | Dimethyl carbonate and 1-benzyl-3-piperidone | Sodium Hydride | - | 0.33 | Reflux | 99 | [3] |

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate via the Dieckmann condensation.

References

- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Characteristics of Substituted 4-Oxopyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopyrrolidine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its inherent structural features, including a polar ketone, a hydrogen bond accepting nitrogen atom, and multiple points for substitution, allow for the fine-tuning of physicochemical properties critical for drug discovery and development. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted 4-oxopyrrolidines, detailed experimental protocols for their determination, and insights into their biological relevance.

Quantitative Physicochemical Data

The lipophilicity (LogP), acid dissociation constant (pKa), aqueous solubility, and melting point are fundamental parameters that govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. Below are tabulated data for representative substituted 4-oxopyrrolidine derivatives, compiled from various research publications.

Table 1: Physicochemical Properties of Substituted 5-Oxopyrrolidine-3-carbohydrazide Derivatives

| Compound ID | R | Melting Point (°C) |

| 5 | H | 203–204 |

| 6 | 4-Cl | 213–214 |

| 7 | 4-Br | 224–225 |

| 9 | 4-OCH₃ | 234–235 |

| 10 | 2,5-di(OCH₃) | 190–191 |

Table 2: Melting Points of Substituted 4-Arylidene-5-Oxopyrrolidine Derivatives

| Compound ID | Ar¹ | Ar² | Melting Point (°C) |

| RPDPRH | 4-F-Ph | 4-Cl-Ph | 235–236 |

| RPDPRI | 4-F-Ph | 4-F-Ph | 128–130 |

| RPDPRO | Ph | 4-Cl-Ph | 142–144 |

Data sourced from research on the design and synthesis of rhopaladins' analog 4-arylidene-5-oxopyrrolidine derivatives with apoptosis-promoting effects[1].

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following are detailed, standard protocols for measuring the key parameters of substituted 4-oxopyrrolidines.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. By titrating a solution of the compound with a strong acid or base and monitoring the pH change, the pKa can be determined from the inflection point of the titration curve.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed)

-

The substituted 4-oxopyrrolidine compound

Procedure:

-

Sample Preparation: Prepare a 1-5 mM solution of the 4-oxopyrrolidine derivative in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be specific to that solvent system.

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

-

Titration:

-

For acidic compounds, titrate with the standardized NaOH solution.

-

For basic compounds, titrate with the standardized HCl solution.

-

-

Data Collection: Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Workflow for pKa Determination by Potentiometric Titration

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Principle: The LogP is the logarithm of the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

The substituted 4-oxopyrrolidine compound

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer of a specific pH for LogD determination) with n-octanol by mixing them vigorously and allowing them to separate overnight.

-

Sample Addition: Add a known amount of the 4-oxopyrrolidine derivative to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Workflow for LogP Determination by Shake-Flask Method

Both kinetic and thermodynamic solubility are important parameters in drug discovery.

2.3.1 Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is useful for early-stage screening.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which the compound precipitates is determined by measuring the turbidity of the solution.

Materials:

-

96-well microplate

-

Plate reader with nephelometric or turbidimetric capabilities

-

DMSO stock solution of the 4-oxopyrrolidine derivative (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

2.3.2 Thermodynamic Solubility Assay (Shake-Flask Method)

This method provides the equilibrium solubility, which is more relevant for formulation development.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound in the saturated solution is determined.

Materials:

-

Screw-cap vials

-

Mechanical shaker

-

Centrifuge and/or filters

-

HPLC system for concentration analysis

-

Aqueous buffer

-

Solid 4-oxopyrrolidine compound

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer.

-

Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation of Solid: Centrifuge or filter the suspension to remove the undissolved solid.

-

Concentration Measurement: Determine the concentration of the compound in the clear supernatant/filtrate using a validated HPLC method.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

Principle: A small amount of the powdered sample in a capillary tube is heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Materials:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

The solid substituted 4-oxopyrrolidine compound (finely powdered and dry)

Procedure:

-

Sample Loading: Pack the dry, powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point).

-

Reporting: The melting point is reported as a range between the onset and clear point temperatures.

Biological Relevance and Signaling Pathways

Substituted 4-oxopyrrolidines have been investigated for a range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism of action can involve modulation of various cellular signaling pathways.

One notable example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by certain oxopyrrolidine derivatives. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

A novel 2-oxopyrrolidine derivative, (5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate (LN-53), has been shown to efficiently induce the Nrf2 signaling pathway in human epidermal keratinocytes[2][3][4][5]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. These genes encode for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Activation of the Nrf2 Signaling Pathway by a Substituted Oxopyrrolidine

The 4-oxopyrrolidine scaffold can also be found in molecules designed as enzyme inhibitors. The structural features of the ring and its substituents can be tailored to fit into the active site of specific enzymes, thereby modulating their activity. For instance, derivatives of this scaffold have been explored as inhibitors of kinases, proteases, and other enzymes implicated in various diseases. The development of such inhibitors often involves a detailed structure-activity relationship (SAR) study, where the physicochemical properties of the compounds play a crucial role in their potency and selectivity. For example, certain 5-oxopyrrolidine-3-carbohydrazides have been identified as potent protein kinase inhibitors[6].

This guide provides a foundational understanding of the physicochemical characteristics of substituted 4-oxopyrrolidines. A thorough experimental determination of these properties for novel derivatives is a critical step in the journey from a chemical entity to a potential therapeutic agent.

References

- 1. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application